5-Bromo-1-isopropyl-3-nitro-1H-pyrazole
Description
5-Bromo-1-isopropyl-3-nitro-1H-pyrazole is a halogenated nitro-pyrazole derivative characterized by a bromine atom at position 5, an isopropyl group at position 1, and a nitro group at position 3 on the pyrazole ring. The molecular formula is C₆H₈BrN₃O₂, combining moderate lipophilicity (due to the isopropyl group) with electron-withdrawing effects from the nitro and bromine substituents.
Properties
Molecular Formula |
C6H8BrN3O2 |
|---|---|
Molecular Weight |
234.05 g/mol |
IUPAC Name |
5-bromo-3-nitro-1-propan-2-ylpyrazole |
InChI |
InChI=1S/C6H8BrN3O2/c1-4(2)9-5(7)3-6(8-9)10(11)12/h3-4H,1-2H3 |
InChI Key |
DHBFRYNWYPSOQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-isopropyl-3-nitro-1H-pyrazole typically involves the nitration of 5-Bromo-1-isopropyl-1H-pyrazole. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually conducted at elevated temperatures to ensure complete nitration .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors may be employed to enhance the production rate and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-isopropyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Oxidation: Specific oxidizing agents may vary.
Major Products Formed
Reduction: 5-Amino-1-isopropyl-3-nitro-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
5-Bromo-1-isopropyl-3-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1-isopropyl-3-nitro-1H-pyrazole is not extensively studied. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 5-Bromo-1-isopropyl-3-nitro-1H-pyrazole with five structurally related pyrazole derivatives:
Physicochemical Properties
- Lipophilicity : The isobutyl and phenyl groups in 5-Bromo-3-isobutyl-1-phenyl-1H-pyrazole contribute to higher logP values, favoring membrane permeability in biological systems .
Biological Activity
5-Bromo-1-isopropyl-3-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C6H8BrN3O2 |
| Molecular Weight | 234.05 g/mol |
| IUPAC Name | 5-bromo-3-nitro-1-propan-2-ylpyrazole |
| InChI | InChI=1S/C6H8BrN3O2/c1-4(2)9-5(7)3-6(8-9)10(11)12/h3-4H,1-2H3 |
| Canonical SMILES | CC(C)N1C(=CC(=N1)N+[O-])Br |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and survival. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
The compound has also shown potential as an anti-inflammatory agent. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases. This property could be beneficial in treating conditions such as arthritis and other inflammatory disorders.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated in several cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer). The compound exhibited cytotoxic effects with IC50 values indicating significant inhibition of cell proliferation.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The nitro group may play a crucial role in its reactivity and interaction with biological molecules.
Study 1: Anticancer Activity
A study conducted by Abdel-Aziz et al. demonstrated that this compound exhibited significant cytotoxicity against HepG2 cancer cell lines with an IC50 value of approximately 0.74 mg/mL. This suggests potential for further development as an anticancer therapeutic agent .
Study 2: Anti-inflammatory Properties
In a model of acute inflammation, the compound significantly reduced edema formation in rats, indicating its potential utility in managing inflammatory conditions. The reduction in inflammatory markers was statistically significant compared to control groups .
Comparative Analysis with Similar Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 5-Bromo-1,3-dimethyl-1H-pyrazole | Two methyl groups instead of isopropyl | Moderate antimicrobial activity |
| 5-Bromo-3-isopropyl-1H-pyrazole | Lacks nitro group | Lower reactivity and biological activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
